5-Bromo-1H-imidazole-4-carbaldehyde
Overview
Description
5-Bromo-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 . It is a solid substance and is often used in the synthesis of various imidazole derivatives .
Synthesis Analysis
The synthesis of imidazole derivatives, including 5-Bromo-1H-imidazole-4-carbaldehyde, has been a topic of interest in recent years . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . These methods are based on the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-imidazole-4-carbaldehyde consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and one bromine atom . The InChI code for this compound is 1S/C4H3BrN2O/c5-4-3 (1-8)6-2-7-4/h1-2H, (H,6,7) .Chemical Reactions Analysis
Imidazole derivatives, including 5-Bromo-1H-imidazole-4-carbaldehyde, are key components in a variety of functional molecules used in everyday applications . The bonds formed during the formation of the imidazole are crucial in these reactions .Physical And Chemical Properties Analysis
5-Bromo-1H-imidazole-4-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Imidazole Derivatives : Iddon et al. (1995) studied the synthesis of imidazole derivatives, including 4-bromoimidazole-2-carbaldehydes, highlighting their potential as key intermediates in organic synthesis Iddon, Petersen, Becher, & Christensen, 1995.
Application in Alkaloid Synthesis : Ando and Terashima (2010) achieved a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, demonstrating their utility in efficiently synthesizing aminoimidazole alkaloids like oroidin and hymenidin Ando & Terashima, 2010.
Copper-Catalyzed Oxidative Coupling Reaction : Li et al. (2015) developed a method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes using copper-catalyzed oxidative coupling, highlighting a functional group-compatible approach under mild conditions Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015.
Synthesis of Imidazole Carboxylic Acids : Chornous, Grozav, and Vovk (2011) reported the synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives from 1-aryl-4-chloro(2,4-dichloro)-1H-imidazole-5-carbaldehydes Chornous, Grozav, & Vovk, 2011.
Synthesis of Imidazole Carbaldehyde Derivatives : Orhan et al. (2019) focused on the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, which could exhibit biological activities Orhan, Kose, Alkan, & Öztürk, 2019.
Synthesis of Thieno-Extended Purines : Hawkins, Iddon, and Longthorne (1995) synthesized 1-benzyl-4-bromoimidazole-5-carbaldehydes and demonstrated their resistance to nucleophilic displacement, facilitating the synthesis of thieno-extended purines Hawkins, Iddon, & Longthorne, 1995.
Spin Probes Synthesis : Kirilyuk et al. (2003) described the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and their use in synthesizing pH-sensitive spin probes Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003.
Synthesis of Thieno[2,3-d]imidazoles : Iddon, Khan, and Lim (1987) achieved the synthesis of thieno[2,3-d]imidazoles from 1-mono- and 1,2-di-protected 4-bromoimidazole-5-carbaldehydes Iddon, Khan, & Lim, 1987.
Safety And Hazards
The safety information for 5-Bromo-1H-imidazole-4-carbaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for 5-Bromo-1H-imidazole-4-carbaldehyde were not found in the retrieved information, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .
properties
IUPAC Name |
5-bromo-1H-imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUPAMDYXOQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700692 | |
Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-imidazole-4-carbaldehyde | |
CAS RN |
50743-01-6 | |
Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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